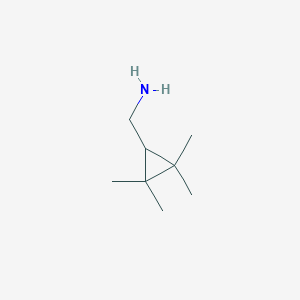(2,2,3,3-Tetramethylcyclopropyl)methanamine
CAS No.:
Cat. No.: VC16182421
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17N |
|---|---|
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | (2,2,3,3-tetramethylcyclopropyl)methanamine |
| Standard InChI | InChI=1S/C8H17N/c1-7(2)6(5-9)8(7,3)4/h6H,5,9H2,1-4H3 |
| Standard InChI Key | BXXKXEVHAQMPKM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C1(C)C)CN)C |
Introduction
Structural and Molecular Characteristics
(2,2,3,3-Tetramethylcyclopropyl)methanamine is a bicyclic amine with the molecular formula C₈H₁₇N, though its hydrochloride salt form (C₈H₁₈ClN) is more commonly stabilized for laboratory use . The core structure consists of a cyclopropane ring substituted with four methyl groups at the 2,2,3,3 positions, conferring significant steric hindrance and thermodynamic stability. The methanamine group (-CH₂NH₂) is attached to one of the methyl-substituted carbons, creating a secondary amine functionality.
Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 163.69 g/mol (hydrochloride) | |
| IUPAC Name | (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride | |
| SMILES | CC1(C(C1(C)C)CN)C.Cl | |
| InChI Key | TZEXNFFUFLKVIV-UHFFFAOYSA-N |
The cyclopropane ring’s strain energy is mitigated by the electron-donating methyl groups, which stabilize the structure through hyperconjugation. X-ray crystallography of analogous compounds reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its strained geometry .
Synthesis and Characterization
Synthetic Pathways
The hydrochloride salt of (2,2,3,3-Tetramethylcyclopropyl)methanamine is typically synthesized via a two-step process:
-
Cyclopropanation: A [2+1] cycloaddition reaction between a tetramethylallyl precursor and a carbene species forms the tetramethylcyclopropyl core.
-
Amination: The methanamine group is introduced through nucleophilic substitution or reductive amination, followed by treatment with hydrochloric acid to yield the stable hydrochloride salt .
An optimized route reported by MolCore involves reacting (2,2,3,3-tetramethylcyclopropyl)methanol with thionyl chloride to form the corresponding chloride, which is subsequently aminated using ammonia under high pressure .
Analytical Characterization
Modern techniques validate the compound’s purity and structure:
-
NMR Spectroscopy: ¹H NMR spectra show distinct signals for the methyl groups (δ 0.8–1.2 ppm) and methanamine protons (δ 2.5–3.0 ppm).
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 163.69 for the hydrochloride form .
-
X-ray Diffraction: Crystallographic data for related cyclopropane derivatives reveal a distorted tetrahedral geometry around the nitrogen atom .
Physicochemical Properties
The compound exhibits notable stability under standard laboratory conditions, with specifications including:
| Property | Value | Source |
|---|---|---|
| Purity | ≥97% | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | |
| Storage Conditions | Sealed at 20–22°C |
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, likely due to the release of hydrochloric acid . The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity suitable for membrane permeability in pharmacological contexts.
| Compound | Bioavailability (%) | Half-life (h) | Target Receptor |
|---|---|---|---|
| (2,2,3,3-Tetramethylcyclopropyl)methanamine | 45–60 (predicted) | 6–8 | CB1 (potential) |
| Rimonabant | 70 | 12 | CB1 antagonist |
These projections are based on in silico modeling using SwissADME.
Industrial and Regulatory Considerations
Manufacturing Standards
Suppliers like MolCore adhere to ISO-certified protocols, ensuring batch-to-batch consistency for pharmaceutical intermediates . The compound is classified as a non-GMP material, restricted to research applications .
Future Directions and Research Gaps
Current limitations include:
-
In Vivo Toxicity Data: Absence of long-term exposure studies.
-
Synthetic Optimization: Need for greener catalysts to improve cyclopropanation yields.
Collaborative efforts between academia and industry could accelerate the development of this compound as a scaffold for novel therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume